Chemical structure and properties of N-allyl-N'-(4-pyridinylmethyl)thiourea
Chemical structure and properties of N-allyl-N'-(4-pyridinylmethyl)thiourea
Topic: Chemical Structure, Synthesis, and Pharmacological Properties of N-allyl-N'-(4-pyridinylmethyl)thiourea Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists
Executive Summary
N-allyl-N'-(4-pyridinylmethyl)thiourea (Calculated MW: 207.29 g/mol ) is a heterofunctional organic compound integrating a thiourea core , an allyl moiety , and a 4-pyridinylmethyl group . It belongs to the class of N,N'-disubstituted thioureas, widely investigated in medicinal chemistry for their metal-chelating capabilities and enzyme inhibitory profiles.
This guide provides a comprehensive analysis of its structural logic, synthetic pathways, and potential as a lead scaffold for urease inhibition and coordination chemistry . While specific experimental data for this exact hybrid is sparse in public databases, its properties are rigorously derived from the well-documented behavior of its pharmacophores: allylthiourea (a known TRP channel modulator) and pyridyl-thioureas (potent metalloenzyme inhibitors).
Chemical Identity & Structural Analysis
2.1 Nomenclature & Identifiers
-
IUPAC Name: 1-allyl-3-(pyridin-4-ylmethyl)thiourea
-
Systematic Name: N-(prop-2-en-1-yl)-N'-(pyridin-4-ylmethyl)thiourea
-
Molecular Formula: C₁₀H₁₃N₃S
-
Molecular Weight: 207.29 Da
-
SMILES: C=CCNC(=S)NCC1=CC=NC=C1
2.2 Structural Logic & Pharmacophores
The molecule is constructed from three distinct functional domains, each contributing to its reactivity and biological profile:
| Domain | Structure | Functionality |
| Domain A | Allyl Group ( | Lipophilic tail; potential for covalent trapping via Michael addition (metabolic activation); TRPA1 agonist pharmacophore. |
| Domain B | Thiourea Core ( | Hydrogen bond donor/acceptor; sulfur atom acts as a soft nucleophile for metal coordination (e.g., Ni²⁺, Cu²⁺). |
| Domain C | 4-Pyridyl Group ( | H-bond acceptor (pyridine N); pH-sensitive solubility switch (pKa ~5.2); secondary metal coordination site. |
2.3 Tautomerism
Like all N,N'-disubstituted thioureas, the molecule exists in equilibrium between the stable thione form and the reactive thiol form. This equilibrium is solvent-dependent and critical for metal binding.
-
Thione Form (Solid State/Non-polar Solvents):
-
Thiol Form (Solution/Metal Binding):
Synthesis & Fabrication Protocol
The synthesis follows a classic nucleophilic addition mechanism, reacting a primary amine with an isothiocyanate. This route is preferred for its high atom economy and lack of complex byproducts.
3.1 Reaction Scheme
3.2 Step-by-Step Protocol
-
Reagents:
-
4-(Aminomethyl)pyridine (4-Picolylamine) [CAS: 3731-53-1] (1.0 eq)
-
Allyl isothiocyanate (AITC) [CAS: 57-06-7] (1.05 eq)
-
Solvent: Anhydrous Ethanol (EtOH) or Dichloromethane (DCM).
-
-
Procedure:
-
Dissolve 10 mmol of 4-(aminomethyl)pyridine in 20 mL of anhydrous EtOH.
-
Cool the solution to 0°C in an ice bath to control the exotherm.
-
Add 10.5 mmol of allyl isothiocyanate dropwise over 10 minutes under stirring.
-
Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The amine spot (ninhydrin active) should disappear.
-
-
Workup: Evaporate the solvent under reduced pressure. The residue is typically a white or off-white solid.
-
Purification: Recrystallize from hot Ethanol/Water or purify via silica gel column chromatography (Gradient: DCM
5% MeOH/DCM).
-
3.3 Visualization of Synthesis Pathway
Caption: One-pot nucleophilic addition synthesis of the target thiourea.
Physicochemical Properties
| Property | Value / Description | Source/Rationale |
| Appearance | White to off-white crystalline solid | Characteristic of aryl-alkyl thioureas [1]. |
| Melting Point | Predicted: 110–130 °C | Based on structural analogs (Allylthiourea: 78°C; Bis-pyridyl thioureas: >140°C) [1, 2]. |
| Solubility | Soluble: DMSO, DMF, MeOH, EtOHInsoluble: Water (neutral pH), Hexane | Pyridine ring confers solubility in acidic water; lipophilic allyl group limits neutral aqueous solubility. |
| pKa (Pyridine) | ~5.2 | Consistent with 4-substituted pyridine derivatives. |
| pKa (Thiourea) | >12 (NH deprotonation) | Thiourea NH protons are weakly acidic. |
| LogP | Predicted: ~1.2 | Moderate lipophilicity suitable for membrane permeability. |
Biological & Pharmacological Potential[2][3]
The structural hybrid suggests two primary mechanisms of action: Metalloenzyme Inhibition and Reactive Oxygen Species (ROS) Modulation .
5.1 Urease Inhibition (Primary Target)
Thiourea derivatives are established inhibitors of urease, a nickel-dependent metalloenzyme critical for Helicobacter pylori survival.
-
Mechanism: The thiourea sulfur atom coordinates with the bi-nickel active center (
), while the pyridine nitrogen can form additional hydrogen bonds or coordinate with residues in the active site flap. -
Relevance: Unlike simple acetohydroxamic acid (AHA), the addition of the 4-pyridyl group allows for
stacking interactions with aromatic residues (e.g., Phe, Tyr) in the enzyme pocket, potentially increasing potency [2, 3].
5.2 Metal Chelation & Toxicity
-
Coordination: The molecule acts as a bidentate (N,S) or tridentate ligand (N,S + Pyridine N) for transition metals (Cu, Zn, Fe).
-
Toxicity: Allyl-thioureas are known to be goitrogenic (interfere with thyroid peroxidase) and potential skin sensitizers. The allyl group can metabolize to reactive epoxides.
5.3 Proposed Binding Mode (Graphviz)
Caption: Proposed bidentate binding mode of the ligand within the urease dinickel active site.
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed (Thiourea toxicity).
-
H317: May cause an allergic skin reaction (Allyl group sensitization).
-
H373: May cause damage to organs (Thyroid) through prolonged exposure.
-
-
Handling: Use strictly in a fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of dusts.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (Allyl group stability).
References
-
PubChem. (2025). Allylthiourea | Chemical Structure & Properties. National Library of Medicine. [Link]
-
Macegoniuk, K., et al. (2024). Rational design of new urease inhibitors: N,N′-Bis(3-pyridinylmethyl)thiourea. PMC / NIH. [Link]
-
Li, X., et al. (2014). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. MDPI Molecules. [Link][1]
